molecular formula C3H6N4O2 B14366272 1-Nitroimidazolidin-2-imine CAS No. 90610-01-8

1-Nitroimidazolidin-2-imine

Cat. No.: B14366272
CAS No.: 90610-01-8
M. Wt: 130.11 g/mol
InChI Key: IAMHZKZVCLFLKJ-UHFFFAOYSA-N
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Description

1-Nitroimidazolidin-2-imine (CAS: 5465-96-3), also known as N-Nitroaminoimidazoline or 4,5-dihydro-N-nitro-1H-imidazol-2-amine, is a heterocyclic compound featuring a saturated five-membered imidazolidine ring with a nitroimino (-NH-NO₂) functional group at position 2. Its molecular formula is C₃H₆N₄O₂, with a molecular weight of 130.11 g/mol .

Properties

CAS No.

90610-01-8

Molecular Formula

C3H6N4O2

Molecular Weight

130.11 g/mol

IUPAC Name

1-nitro-4,5-dihydroimidazol-2-amine

InChI

InChI=1S/C3H6N4O2/c4-3-5-1-2-6(3)7(8)9/h1-2H2,(H2,4,5)

InChI Key

IAMHZKZVCLFLKJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=N1)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Physical and Chemical Properties

Before discussing preparation methods, understanding the physical and chemical properties of 1-Nitroimidazolidin-2-imine is essential as these properties influence synthesis strategies and handling requirements.

Basic Properties

Property Value Source
CAS Number 5465-96-3
Molecular Formula C₃H₆N₄O₂
Molecular Weight 130.11 g/mol
Melting Point 219-220°C
Boiling Point 255.1±23.0°C at 760 mmHg
Density 1.8±0.1 g/cm³
Appearance Pale Yellow Solid
Flash Point 108.1±22.6°C

Solubility Properties

The compound exhibits limited solubility in common organic solvents:

Solvent Solubility
DMSO Slightly soluble
Methanol Slightly soluble
Water Limited solubility

Source:

One-Pot Synthesis from Guanidine Nitrate

Reaction Pathway Overview

One of the most efficient routes for preparing this compound involves a one-pot process starting from guanidine nitrate. According to patent literature, this method is described as economical and environmentally friendly with minimal effluent generation.

The synthetic pathway proceeds as follows:

  • Conversion of guanidine nitrate (Formula I) to nitroguanidine (Formula II) using sulfuric acid
  • Subsequent reaction with a diamine (typically ethylenediamine) to form the imidazolidine ring structure
  • Formation of the final nitroimine product

![Reaction Scheme: Guanidine nitrate → Nitroguanidine → this compound]

Detailed Procedure

The following procedure has been adapted from patent literature:

Preparation of this compound (One-Pot Method)
  • In a reaction flask, 49 g (0.5 moles) of sulfuric acid (98%) is cooled to 5°C
  • 30.5 g (0.25 moles) of guanidine nitrate (97%) is added carefully
  • The reaction mixture is stirred at room temperature for 6-8 hours
  • The reaction mass is quenched by adding 40 g of water
  • 58 g of aqueous ammonia (22%) is added to the reaction mass
  • 18.5 g (0.25 moles) of 1,2-diaminoethane is added
  • The reaction mass is heated to 55°C and stirred at this temperature for 12-16 hours
  • After cooling, the mixture is neutralized, filtered, and washed with water
  • The solid is dried to obtain 24.5 g (68% yield) of this compound

Process Advantages

This one-pot process offers several advantages:

  • Eliminates the need to isolate intermediate compounds
  • Reduces waste generation and environmental impact
  • Provides good yields (typically 65-70%)
  • Economically viable for industrial scale production
  • Suitable for manufacturing precursors for commercial insecticides

Nitration of Imidazolidine Derivatives

Alternative Synthetic Approaches

Several methods for the preparation of this compound involve the nitration of imidazolidine derivatives. These approaches generally involve different nitrating agents and conditions to achieve selective nitration.

Method A: Direct Nitration with Nitric Acid

Based on synthetic procedures for related compounds, this method involves direct nitration using concentrated nitric acid:

  • The imidazolidine precursor (115 mmol) is added portion-wise to stirred nitric acid (100%; 28 g; 444 mmol)
  • The solution is evaporated to dryness on a steam bath
  • The product solidifies upon cooling
  • After drying in vacuo, the product is recrystallized from toluene or absolute ethanol

This method, while straightforward, requires careful control of temperature and addition rate to prevent over-nitration or decomposition.

Method B: Nitration with Fuming Nitric Acid in Acetic Anhydride

This method utilizes the combination of fuming nitric acid and acetic anhydride as a nitrating system:

  • Acetic anhydride (25 mL) is cooled to -15°C using a dry ice/acetone bath
  • Fuming nitric acid (18.5 g; 13.2 mL; 298 mmol) is added dropwise, maintaining the temperature between -10 and -15°C
  • A mixture of the imidazolidine precursor (24.0 mmol) and approximately 12.5 mL of acetic anhydride is added slowly at -15°C with vigorous stirring
  • The mixture is allowed to warm to 0°C and maintained at 0-4°C for 10 hours
  • The reaction mixture is poured onto ice and stirred
  • The product is extracted with dichloromethane, washed with 10% NaHCO₃, dried with MgSO₄, and concentrated to yield the product

Method C: Nitration with Copper Nitrate in Acetic Anhydride

An alternative nitration approach uses copper nitrate in acetic anhydride:

  • The imidazolidine precursor (115 mmol) in 72 mL acetic anhydride is added slowly to a cooled (5-10°C) suspension of finely-ground Cu(NO₃)₂·(H₂O)₃ (10.5 g; 43 mmol) in 85 mL acetic anhydride
  • After 1 hour, an additional portion of Cu(NO₃)₂·(H₂O)₃ (10.5 g; 43 mmol) is added
  • The resulting mixture is cooled to 0-5°C and stirred for another 4 hours while gradually warming to room temperature
  • The mixture is filtered through Celite 545
  • Water (50 mL) is added, and the aqueous phase is extracted with dichloromethane (3 × 50 mL)
  • After drying with MgSO₄ and evaporation, the crystalline compound is recrystallized from toluene

Comparative Analysis of Nitration Methods

Method Nitrating Agent Advantages Disadvantages Typical Yield
A 100% Nitric acid Simple setup, fewer reagents Potential for over-nitration, safety concerns 60-70%
B Fuming HNO₃/Ac₂O Selective nitration, milder conditions Requires low temperature control, more complex setup 70-80%
C Cu(NO₃)₂·(H₂O)₃/Ac₂O Safer than direct nitric acid, good selectivity Requires filtering to remove copper salts, longer procedure 65-75%

Transformation of Imidazolidin-2-one to this compound

Two-Step Conversion Process

An alternative approach to this compound involves first preparing 1-nitroimidazolidin-2-one, followed by conversion to the imine:

  • Nitration of imidazolidin-2-one to form 1-nitroimidazolidin-2-one using one of the methods described in Section 3
  • Conversion of the nitrated carbonyl compound to the corresponding nitroimine

Room Temperature Nitration

Research has shown that 1-nitroimidazolidin-2-one can be prepared under milder conditions than traditional nitration methods:

  • Using similar reagents as Method B but at room temperature
  • Employing a shorter reaction time (typically 2-4 hours)
  • Resulting in good yields (70-75%) with fewer side products

Analytical Characterization and Quality Assessment

Spectroscopic Identification

This compound can be characterized using various spectroscopic techniques:

Infrared Spectroscopy

Key absorption bands include:

  • Nitro group vibrations at 1200-1300 cm⁻¹ and 1530-1630 cm⁻¹ (symmetric and asymmetric stretching)
  • C=N stretching vibrations at approximately 1650-1690 cm⁻¹
NMR Spectroscopy
  • ¹H NMR shows characteristic signals for the imidazolidine ring protons
  • ¹³C NMR displays signals for the three carbon atoms of the heterocyclic structure

Chromatographic Analysis

HPLC and GC-MS methods have been developed for the analysis of this compound, especially for monitoring its formation during reaction and assessing purity.

Purity Assessment

For applications in the synthesis of commercial products like imidacloprid, high purity is essential. Typical specifications require:

  • Purity ≥ 98% by HPLC
  • Limited moisture content (typically < 0.5%)
  • Absence of specific impurities that could interfere with subsequent reactions

Applications in Synthesis

Precursor for Imidacloprid Synthesis

The primary application of this compound is as a key intermediate in the synthesis of the neonicotinoid insecticide imidacloprid:

  • This compound is reacted with 2-chloro-5-chloromethylpyridine
  • The reaction typically employs basic conditions to facilitate nucleophilic substitution
  • The process yields imidacloprid, which is subsequently purified for commercial use

Biological Activity

Recent research has shown that metabolites of imidacloprid, particularly desnitro-imidacloprid (DN-IMI), exhibit significant biological activity:

  • DN-IMI acts on human nicotinic acetylcholine receptor (nAChR) subtypes α7, α3β4, and α4β2 with similar potency as nicotine
  • These findings have important implications for understanding the toxicological profile of this compound derivatives

Photochemical Behavior

Photolysis Studies

When incorporated into larger molecules like imidacloprid, the nitroimine group undergoes specific photochemical transformations:

  • Photolysis quantum yields (ϕ) for imidacloprid were determined to be (1.6 ± 0.6) × 10⁻³ at 305 nm and (8.5 ± 2.1) × 10⁻³ at 254 nm
  • Major photoproducts include the corresponding urea derivative (84% yield) and desnitro-derivatives (16% yield)
  • Gaseous products include nitrous oxide (N₂O)

Photochemical Reaction Mechanisms

Theoretical calculations have shown that the primary photochemical pathway involves:

  • Photodissociation of the NO₂ group on the subpicosecond time scale
  • Recombination with the ground electronic state fragment
  • Formation of derivative products through thermally driven processes

Chemical Reactions Analysis

Types of Reactions

1-Nitroimidazolidin-2-imine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The imine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can react with the imine group under acidic or basic conditions.

Major Products Formed

    Oxidation: Products include nitroso derivatives.

    Reduction: Products include amine derivatives.

    Substitution: Products vary depending on the nucleophile used, resulting in substituted imidazolidines.

Scientific Research Applications

1-Nitroimidazolidin-2-imine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Nitroimidazolidin-2-imine involves its interaction with specific molecular targets. For example, it can act as an agonist for nicotinic acetylcholine receptors, leading to the activation of these receptors and subsequent biological effects. The nitro group plays a crucial role in its bioactivity, contributing to its ability to interact with various enzymes and receptors .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 1-Nitroimidazolidin-2-imine with four structurally related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
This compound 5465-96-3 C₃H₆N₄O₂ 130.11 Nitroimino (-NH-NO₂) Saturated imidazolidine ring
4-Nitroimidazole 3034-38-6 C₃H₃N₃O₂ 113.07 Nitro (-NO₂) Unsaturated imidazole ring
Imidacloprid 138261-41-3 C₉H₁₀ClN₅O₂ 255.66 Nitroimino, Chloropyridinyl Substituted imidazolidine ring
1,3-Dimethylimidazolidin-2-one 80-73-9 C₅H₁₀N₂O 114.15 Imidazolidinone (lactam) Saturated ring with ketone group

Key Observations :

  • This compound vs. 4-Nitroimidazole: The former has a saturated imidazolidine ring with a nitroimino group, while the latter features an aromatic imidazole ring with a nitro group at position 4. The saturated ring in the former may confer greater stability but lower reactivity in electrophilic substitution reactions compared to the unsaturated system .
  • Imidacloprid: This neonicotinoid insecticide shares the nitroimino group but includes a chloropyridinylmethyl substituent, enhancing its biological activity by mimicking nicotine’s interaction with insect acetylcholine receptors .
  • 1,3-Dimethylimidazolidin-2-one : A lactam derivative lacking nitro groups, commonly used as a polar aprotic solvent or intermediate in organic synthesis .

Toxicity and Hazard Profiles

Compound Hazard Classification Key Risks Reference
This compound UN-classified hazardous substance Potential explosivity, toxicity
4-Nitroimidazole Requires first-aid measures for exposure Irritant (skin/eyes), respiratory hazards
Imidacloprid Toxicological hazards (EPA-regulated) Neurotoxicity in insects, environmental persistence
1,3-Dimethylimidazolidin-2-one No significant hazards reported Generally regarded as safe for industrial use

Notes:

  • The former’s classification by the UN highlights risks requiring specialized handling , while the latter’s toxicity is targeted toward insects but raises ecological concerns .
  • 4-Nitroimidazole ’s hazards are linked to its nitro group’s electrophilicity, which can interact with biological macromolecules .

Functional Insights :

  • The nitroimino group in this compound and Imidacloprid is critical for their bioactivity. In the latter, the chloropyridinyl group enhances binding to insect nicotinic receptors .
  • 4-Nitroimidazole ’s applications in medicine stem from its nitro group’s ability to generate reactive radicals under anaerobic conditions, targeting anaerobic pathogens .

Q & A

Q. What are the established synthetic routes for 1-Nitroimidazolidin-2-imine, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via cyclization reactions of nitro-substituted precursors. A validated protocol involves heating tetrahydrofuran (THF) solutions with strong bases like NaNH₂ at 40°C, followed by purification via silica gel chromatography to achieve yields >95% . Optimization includes:

  • Temperature control : Prolonged heating (>12 hours) ensures complete cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance nitro-group reactivity.
  • Catalysts : Pd(II) complexes (e.g., [Pd(COD)Cl₂]) improve regioselectivity in imine formation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies imine protons (δ 7.5–8.5 ppm) and nitramine groups (δ 150–160 ppm in ¹³C) .
  • ESI-MS : Confirms molecular weight (e.g., [M+H⁺] peak at m/z 146.1) and fragmentation patterns.
  • Elemental analysis : Validates C, H, N, and O composition within ±0.3% theoretical values .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in coordination chemistry?

Methodological Answer: The nitro group’s electron-withdrawing nature stabilizes Pd(II) complexes by increasing ligand field strength. Steric hindrance from substituents (e.g., methyl groups) reduces ligand lability. Experimental approaches:

  • Kinetic studies : Monitor substitution rates with competing ligands (e.g., Cl⁻) via UV-Vis spectroscopy.
  • DFT calculations : Compare HOMO-LUMO gaps to predict redox activity .
  • Crystallography : Resolve bond angles (e.g., C-N-C ~112.3°) to correlate geometry with reactivity .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

Methodological Answer:

  • B3LYP/SDD : Accurately predicts dihedral angles (e.g., C3-C2-C1-C6 = 0.9°) and charge distribution on nitro groups .
  • MD simulations : Assess thermal stability by tracking bond dissociation energies at 298–500 K.
  • TD-DFT : Models UV absorption spectra (λ_max ≈ 270 nm) for comparison with experimental data .

Q. How can researchers resolve contradictions in experimental data regarding the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Controlled degradation studies : Incubate samples at pH 2–12 and analyze via HPLC to identify decomposition products (e.g., imidazolidinone derivatives).
  • Thermogravimetric analysis (TGA) : Quantify mass loss at 100–300°C to determine thermal degradation thresholds.
  • Contradiction analysis : Apply iterative qualitative frameworks (e.g., triangulation of NMR, MS, and elemental data) to isolate experimental artifacts .

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